molecular formula C9H10BrN B2916743 7-bromo-2,3-dihydro-1H-inden-1-amine CAS No. 1071449-08-5

7-bromo-2,3-dihydro-1H-inden-1-amine

Cat. No. B2916743
CAS RN: 1071449-08-5
M. Wt: 212.09
InChI Key: AKVBYYMULNIGLH-UHFFFAOYSA-N
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Description

“7-bromo-2,3-dihydro-1H-inden-1-amine” is a chemical compound with the CAS Number: 2061980-70-7 . It is a solid substance stored at room temperature in an inert atmosphere . The IUPAC name for this compound is 7-bromo-2,3-dihydro-1H-inden-1-amine hydrochloride .


Synthesis Analysis

The synthesis of 2,3-dihydro-1H-inden-1-amine derivatives has been reported in the literature . These compounds were designed and synthesized as part of a study to find more potent and selective MAO-B inhibitors . The structure-activity relationship (SAR) of these compounds was also discussed in detail .


Molecular Structure Analysis

The molecular structure of “7-bromo-2,3-dihydro-1H-inden-1-amine” can be represented by the InChI code: 1S/C9H10BrN.ClH/c10-7-3-1-2-6-4-5-8(11)9(6)7;/h1-3,8H,4-5,11H2;1H .


Chemical Reactions Analysis

The chemical reactions involving 2,3-dihydro-1H-inden-1-amine derivatives have been studied, particularly in the context of their inhibitory activity against monoamine oxidase B (MAO-B) .


Physical And Chemical Properties Analysis

The physical and chemical properties of “7-bromo-2,3-dihydro-1H-inden-1-amine” include its molecular weight (248.55 g/mol), its solid physical form, and its storage temperature (room temperature in an inert atmosphere) .

Scientific Research Applications

I have conducted a search and found several scientific research applications related to compounds similar to 7-bromo-2,3-dihydro-1H-inden-1-amine. Below are six unique applications, each detailed in its own section:

Cancer Research

Compounds similar to 7-bromo-2,3-dihydro-1H-inden-1-amine have been studied for their potential in cancer treatment. For example, derivatives of this compound have shown significant proliferation inhibitions on A549 lung cancer cells and NCI-H460 lung cancer cells .

Synthesis Pathways

Research has been conducted on the synthesis pathways of indazole derivatives, which are structurally related to 7-bromo-2,3-dihydro-1H-inden-1-amine. These pathways are crucial for the development of new pharmaceuticals .

Chemical Reference Data

The compound has been listed in databases such as the NIST Chemistry WebBook, which provides chemical reference data that can be used in various scientific studies .

Antibacterial and Antifungal Studies

Derivatives of 2,3-dihydro-1H-inden-1-one have been synthesized and studied for their antibacterial and antifungal properties, indicating potential medical applications for related compounds .

Pharmacological Activity

Indole derivatives, which share a similar structure with 7-bromo-2,3-dihydro-1H-inden-1-amine, have diverse biological and clinical applications due to their important pharmacological activities .

Chemical Product Information

Technical documents and peer-reviewed papers related to 7-bromo-2,3-dihydro-1H-inden-1-ol, a closely related compound, provide insights into the chemical properties and potential applications of 7-bromo-2,3-dihydro-1H-inden-1-amine .

Safety and Hazards

The safety information for “7-bromo-2,3-dihydro-1H-inden-1-amine” includes several hazard statements: H302, H312, H319, H335 . Precautionary measures include P261, P264, P270, P271, P280, P301 + P312 + P330, P302 + P352 + P312, P304 + P340 + P312, P363, P402 + P404, P501 .

Future Directions

The future directions for the research on “7-bromo-2,3-dihydro-1H-inden-1-amine” and its derivatives could involve further exploration of their potential as selective MAO-B inhibitors . This could lead to the development of more effective treatments for Parkinson’s disease .

properties

IUPAC Name

7-bromo-2,3-dihydro-1H-inden-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrN/c10-7-3-1-2-6-4-5-8(11)9(6)7/h1-3,8H,4-5,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKVBYYMULNIGLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1N)C(=CC=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-bromo-2,3-dihydro-1H-inden-1-amine

Synthesis routes and methods

Procedure details

This compound was prepared using a method analogous to that of 5,7-dichloro-2,3-dihydro-1H-inden-1-amine (A.2.13), 7-bromo-1-indanone replacing 5,7-dichloro-1-indanone.
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